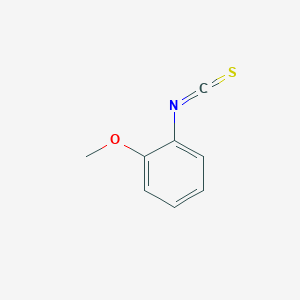

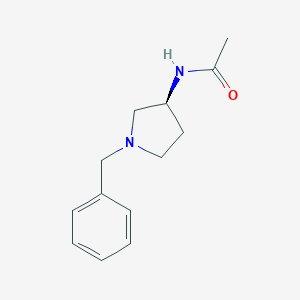

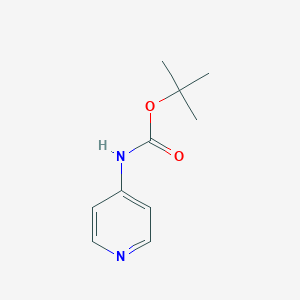

(S)-N-(1-苄基吡咯烷-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

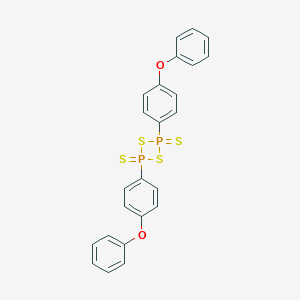

The synthesis of similar acetamide derivatives involves several key steps including amidation reactions, 1,3-dipolar cycloaddition reactions, and reactions with different long-chain alkenes containing heteroatoms. These methods have been applied to generate a variety of acetamide compounds characterized by their FT-IR, 1H NMR spectra, and investigated for their physical properties and corrosion prevention efficiencies (Yıldırım & Çetin, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives often features a linearly extended conformation with an interplanar angle between the amide groups. This conformation is crucial for understanding the compound's reactivity and interactions. The structure of these compounds is confirmed through various spectroscopic methods including 1H NMR and IR spectroscopy (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions including photocyclization involving δ-hydrogen abstraction, which leads to the formation of N-substituted 4-hydroxypyrrolidin-2-ones. These reactions highlight the reactivity of the acetamide group and its potential for generating structurally diverse molecules (Hasegawa, Aoyama, & Omote, 1976).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and thermal stability, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including its role as a corrosion inhibitor or in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are crucial for understanding the behavior of acetamide derivatives in chemical reactions. Studies on the pKa values of newly synthesized acetamide derivatives help in understanding the influence of structural modifications on the compound's acidity and basicity (Duran & Canbaz, 2013).

科学研究应用

抗癫痫药物开发

目前正在进行大量工作以解决药物耐药性癫痫和与当前药物相关的不良副作用的挑战。包括与(S)-N-(1-苄基吡咯烷-3-基)乙酰胺相关的化合物在动物模型中显示出广谱抗惊厥活性,包括对一线抗癫痫药物耐药的情况。这些化合物还表现出优秀的安全性概况,突显了它们作为新型抗癫痫药物的潜力。这些化合物的药理学、毒理学和构效关系表明它们在有针对性地设计药物以更有效地治疗癫痫方面的潜力Krivoshein, 2020。

乙酰胺衍生物的环境毒理学

对乙酰胺及其衍生物以及它们的生物效应的回顾提供了有关它们的环境毒理学的见解。这包括它们的商业重要性以及多年来在人类暴露的生物学后果方面产生的重要数据。了解这些化学品的多样化生物反应以及这些化学品的类型和数量的信息对评估它们的安全性和对健康和环境的影响至关重要Kennedy, 2001。

药物降解的高级氧化过程

通过高级氧化过程(AOPs)降解对乙酰胺的相关化合物,揭示了相关乙酰胺衍生物的潜在环境应用。这项研究侧重于降解的动力学、机制、副产物和生物毒性,突出了制药污染物对环境造成的挑战。这些研究为开发更有效的水处理技术以减轻这些化合物对生态系统的影响提供了信息Qutob et al., 2022。

抗微生物药物开发

设计和合成苯并五元氮杂环,包括类似于(S)-N-(1-苄基吡咯烷-3-基)乙酰胺的结构,靶向DNA旋转酶亚基B,这是细菌DNA复制中的关键酶。这些化合物表现出作为新型抗微生物药物的潜力,解决了在药物耐药性不断增加的情况下对新治疗方法的迫切需求。分子对接研究和针对各种生物体的抗微生物测试突显了这些衍生物在开发有效的抗微生物疗法方面的潜力PatilTejaswini & Amrutkar Sunil, 2021。

属性

IUPAC Name |

N-[(3S)-1-benzylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWETNAAPYFSH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)